3'-(Glucopyranosyloxy)-3,4',5,5',7-pentahydroxy-Flavone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3,5,7-trihydroxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O13/c22-5-12-15(27)17(29)19(31)21(34-12)33-11-2-6(1-9(25)14(11)26)20-18(30)16(28)13-8(24)3-7(23)4-10(13)32-20/h1-4,12,15,17,19,21-27,29-31H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYAVUPWMNHHEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)OC2C(C(C(C(O2)CO)O)O)O)C3=C(C(=O)C4=C(C=C(C=C4O3)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Myricetin 3'-glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034359 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
520-14-9 | |
| Record name | Myricetin 3'-glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034359 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
220 °C | |
| Record name | Myricetin 3'-glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034359 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Isolation, Purification, and Structural Elucidation Methodologies
Spectroscopic and Spectrometric Characterization
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a sample. technologynetworks.com This absorption is dependent on the electronic structure of the molecule, specifically the presence of chromophores—parts of a molecule that absorb light. msu.edu For organic compounds like flavonoids, which possess highly conjugated systems of double bonds, UV-Vis spectroscopy provides valuable information about the nature of the chromophoric system. wikipedia.org
In flavonoids, the UV-Vis spectrum typically exhibits two major absorption bands:
Band I: Appears in the 300–400 nm region and is associated with the electron transitions in the cinnamoyl system (the B-ring and the C-ring's heterocyclic portion).
Band II: Appears in the 240–285 nm region and corresponds to the benzoyl system (the A-ring).
Cannabiscitrin, being a flavonol (a class of flavonoids), contains a complex system of conjugated double bonds within its benzopyranone core and attached phenyl ring, making it an excellent candidate for UV-Vis analysis. The specific wavelengths of maximum absorbance (λmax) and the shape of the spectrum can help in its identification and characterization by comparing it to known flavonoid spectra. The analysis of shifts in these absorption bands upon the addition of various reagents (e.g., sodium methoxide, aluminum chloride) can further help to determine the substitution pattern of hydroxyl groups on the flavonoid skeleton.
Table 1: Typical UV-Vis Absorption Bands for Flavonoids
| Band | Wavelength Range (nm) | Associated Molecular System |
| Band I | 300–400 | Cinnamoyl System (B + C rings) |
| Band II | 240–285 | Benzoyl System (A ring) |
Mass Spectrometry (MS) for Molecular Formula Elucidation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For structural elucidation, it is indispensable for determining the molecular weight and elemental composition of a compound. fractioncollector.info High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. atlanchimpharma.com
Cannabiscitrin has a molecular formula of C21H20O13. naturalproducts.netechemi.com In a mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI), the molecule can be detected as a protonated molecule [M+H]+ in positive ion mode or a deprotonated molecule [M-H]- in negative ion mode.
Calculated Monoisotopic Mass: 480.09039069 Da echemi.comnih.gov
Expected [M+H]+ ion: m/z 481.0980
Expected [M-H]- ion: m/z 479.0828
Techniques such as tandem mass spectrometry (MS/MS) or analysis using a Quadrupole Time-of-Flight (QTOF) mass spectrometer can provide further structural information through fragmentation analysis. mdpi.comcabidigitallibrary.org For a flavonoid glycoside like Cannabiscitrin, a characteristic fragmentation pattern is the cleavage of the glycosidic bond. This would result in a fragment ion corresponding to the aglycone (Myricetin, C15H10O8, MW: 318.23 g/mol ) and a neutral loss of the glucose residue (162.14 g/mol ). This predictable fragmentation is a key diagnostic feature in identifying flavonoid glycosides in complex mixtures, such as plant extracts. nih.gov
Table 2: Mass Spectrometry Data for Cannabiscitrin
| Property | Value | Reference(s) |
| Molecular Formula | C21H20O13 | naturalproducts.netechemi.com |
| Molecular Weight | 480.4 g/mol | nih.gov |
| Exact Monoisotopic Mass | 480.09039069 Da | echemi.comnih.gov |
| Ionization Mode | Electrospray (ESI) | mdpi.com |
| Primary Fragmentation | Loss of glucose residue | nih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (e.g., stretching and bending). fractioncollector.info It is a fundamental technique for identifying the functional groups present in a compound. atlanchimpharma.com The IR spectrum of Cannabiscitrin would be expected to show distinct absorption bands corresponding to its key structural features.
The structure of Cannabiscitrin includes multiple hydroxyl groups, a carbonyl group, aromatic rings, and ether linkages. Each of these will absorb IR radiation at characteristic frequencies.
O-H Stretching: A broad and strong absorption band is expected in the region of 3600-3200 cm⁻¹ due to the numerous phenolic and alcoholic hydroxyl groups, which are involved in hydrogen bonding. sci-hub.se
C-H Stretching: Absorptions for aromatic C-H bonds typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the glucose moiety would be seen just below 3000 cm⁻¹.
C=O Stretching: A sharp, strong band around 1660-1650 cm⁻¹ is characteristic of the conjugated ketone (carbonyl group) in the C-ring of the flavonol structure.
C=C Stretching: Multiple sharp bands in the 1615-1450 cm⁻¹ region are expected, corresponding to the carbon-carbon double bond stretching within the aromatic rings.
C-O Stretching: Strong absorptions in the 1300-1000 cm⁻¹ region would arise from the C-O stretching of the ether linkages (both the pyran ring and the glycosidic bond) and the phenolic and alcoholic hydroxyl groups. sci-hub.se
These characteristic peaks, when observed together, provide strong evidence for the flavonoid glycoside structure of Cannabiscitrin. dntb.gov.uaresearchgate.net
Table 3: Predicted Infrared (IR) Absorption Frequencies for Cannabiscitrin
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
| Hydroxyl Groups | O-H Stretch | 3600–3200 (Broad) |
| Aromatic Rings | C-H Stretch | ~3100–3000 |
| Aliphatic Groups | C-H Stretch | ~2960–2850 |
| Conjugated Ketone | C=O Stretch | ~1660–1650 |
| Aromatic Rings | C=C Stretch | ~1615–1450 |
| Ethers, Alcohols, Phenols | C-O Stretch | ~1300–1000 |
Chemical Synthesis and Derivatization Strategies
Total Synthesis Approaches for Cannabiscitrin and its Analogues
The total synthesis of cannabiscitrin, a flavonoid glycoside, has not been explicitly detailed in peer-reviewed literature to date. However, a viable synthetic strategy can be proposed based on established methods in flavonoid and carbohydrate chemistry. A convergent retrosynthetic analysis is the most logical approach, where the aglycone (cannabiscetin) and the protected glucose donor are synthesized separately and then coupled. wikipedia.org
Retrosynthetic Analysis: A plausible retrosynthetic pathway for cannabiscitrin would involve two key disconnections:
Glycosidic Bond: The primary disconnection is at the glycosidic linkage, separating the cannabiscitrin molecule into its aglycone, cannabiscetin (3,5,7,3',4',5'-hexahydroxyflavone), and a glucose moiety. To facilitate a stereoselective coupling, the glucose unit would be employed as a glycosyl donor with appropriate protecting groups.
Flavone (B191248) Core: The cannabiscetin aglycone can be further broken down. The central pyrone ring of the flavone structure is typically formed in the final stages of the aglycone synthesis. Common strategies for constructing the flavone skeleton include the Allan-Robinson synthesis, the Auwers synthesis, or Baker-Venkataraman rearrangement, which involve condensing substituted acetophenones with benzoyl chlorides or anhydrides.
Forward Synthesis Strategy:
Synthesis of the Aglycone (Cannabiscetin): The synthesis would begin with two appropriately substituted aromatic precursors, one for the A-ring (phloroglucinol derivative) and one for the B-ring (gallic acid derivative). The numerous hydroxyl groups on both rings would require a sophisticated protecting group strategy to ensure regioselectivity in subsequent reactions. For instance, selective protection of the hydroxyls on a gallic acid derivative would be followed by its conversion to a benzoyl chloride. This would then be reacted with a protected phloroacetophenone derivative to construct the C3-C2-C1'-B-ring fragment. Cyclization and subsequent deprotection would yield the cannabiscetin aglycone.
Preparation of the Glycosyl Donor: A protected glucose derivative, such as a glucosyl bromide or trichloroacetimidate, would be prepared. The choice of protecting groups on the sugar is critical for influencing the stereochemical outcome of the glycosylation reaction.
Glycosylation and Deprotection: The protected cannabiscetin aglycone would be reacted with the activated glycosyl donor. The final step would involve the careful removal of all protecting groups from the coupled product to yield cannabiscitrin.
The total synthesis of complex natural products like cannabisin F has been achieved through multi-step sequences involving key steps like aldol (B89426) and Wittig reactions, demonstrating the feasibility of such approaches for related compounds. researchgate.net The development of a total synthesis for cannabiscitrin would be a significant achievement, enabling access to larger quantities of the pure compound for research and allowing for the creation of diverse structural analogues. beilstein-journals.org
Selective Glycosylation and Aglycone Modification Techniques
Selective glycosylation is the cornerstone of synthesizing cannabiscitrin and its analogues. frontiersin.org Given that cannabiscitrin is myricetin (B1677590) 3'-O-beta-D-glucopyranoside, the key challenge is to form the glycosidic bond regioselectively at the 3'-hydroxyl group of the B-ring and to control the stereochemistry to obtain the β-anomer exclusively. nih.gov
Selective Glycosylation: Efficient chemical glycosylation is a formidable task that depends on the interplay between the glycosyl donor, acceptor, catalyst, and solvent. frontiersin.org To achieve the required β-selectivity, chemists often use a "neighboring group participation" strategy. A protecting group that can participate in the reaction (e.g., an acetyl or benzoyl group) is placed at the C2-position of the glucose donor. This group forms a temporary cyclic intermediate that blocks the top (alpha) face of the molecule, forcing the aglycone (the acceptor) to attack from the bottom (beta) face. mdpi.com
Alternatively, modern catalytic methods can provide high stereoselectivity. frontiersin.org For instance, certain catalysts can mediate the reaction to proceed through an SN2-type mechanism, leading to the inversion of stereochemistry at the anomeric center and yielding the desired β-glycoside from an α-linked donor. frontiersin.org
Aglycone Modification: Modification of the cannabiscetin aglycone before glycosylation is essential for directing the sugar to the correct position. The presence of six hydroxyl groups (at positions 3, 5, 7, 3', 4', and 5') with similar reactivity makes regioselectivity difficult. A typical strategy involves:
Global Protection: All hydroxyl groups are protected with a robust protecting group.
Selective Deprotection: The protecting group at the 3'-position is selectively removed, unmasking the single hydroxyl group required for glycosylation. This often exploits subtle differences in reactivity between the different hydroxyl groups.
Glycosylation: The glycosylation reaction is then performed on the partially protected aglycone.
Final Deprotection: All remaining protecting groups are removed to yield the final product.
Site-selective glycosylation of complex molecules like proteins has been achieved by circumventing traditional protecting group strategies, suggesting that novel methods could also be applied to flavonoids. nih.gov
Regioselective Methylation and Acylation Reactions
Regioselective methylation and acylation are critical techniques used both in the structural elucidation of cannabiscitrin and in the synthesis of its derivatives. These reactions involve the selective addition of methyl (-CH3) or acyl (R-C=O) groups to one or more of the hydroxyl groups on the flavonoid backbone.
Regioselective Methylation: The constitution of cannabiscitrin was historically established through degradation studies involving methylation. ias.ac.in When cannabiscitrin was oxidized and the products were methylated, researchers isolated 4,5-dimethyl gallic acid. ias.ac.in This finding was crucial in proving that the glucose moiety is attached to the 3'-position of the B-ring.
In a synthetic context, achieving regioselective methylation of the polyhydroxylated cannabiscetin aglycone requires precise control. This can be accomplished through:
Protecting Group Strategies: Similar to the methods used for glycosylation, protecting groups can be employed to block all but the desired hydroxyl group(s) prior to reaction with a methylating agent (e.g., dimethyl sulfate (B86663) or methyl iodide).
pH Control: The acidity of the different phenolic hydroxyls varies, which can sometimes be exploited to achieve selective deprotonation and subsequent methylation under carefully controlled pH conditions.
Regioselective Acylation: Acylation, the reaction to form an ester, is widely used to create derivatives and as a method for protecting hydroxyl groups during synthesis. weber.hugcms.cz Reagents for acylation typically include acid anhydrides (e.g., acetic anhydride) or acyl halides. gcms.cz Due to the high reactivity of these reagents, achieving regioselectivity on a molecule like cannabiscitrin is challenging without the use of protecting groups. The relative reactivity of the hydroxyl groups in flavonoids generally follows the order 7 > 4' > 3' > 5 > 3, although this can be influenced by solvent and reaction conditions. This inherent reactivity difference can sometimes be exploited for selective acylation. The balance between acetylation and methylation of associated proteins can play a role in gene expression, highlighting the biological importance of these modifications. nih.govnih.gov
Development of Novel Derivatization Reagents for Analytical and Synthetic Applications
Derivatization is a chemical modification technique used to convert a compound into a product with properties that are better suited for a specific analytical method or synthetic step. sigmaaldrich.com For a polar, low-volatility compound like cannabiscitrin, derivatization is essential for analysis by techniques like gas chromatography-mass spectrometry (GC-MS). weber.hu
The primary goals of derivatization for analytical purposes are:
To increase volatility and thermal stability.
To improve chromatographic separation.
To enhance detection sensitivity and provide more structural information from mass spectra. ddtjournal.com
The main types of derivatization reactions applicable to the hydroxyl groups of cannabiscitrin are silylation, acylation, and alkylation. gcms.cz
| Derivatization Method | Reagent Examples | Target Functional Group | Purpose |
| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), TMCS (Trimethylchlorosilane) | Hydroxyl (-OH) | Replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability for GC-MS analysis. sigmaaldrich.com |
| Acylation | TFAA (Trifluoroacetic anhydride), PFAA (Pentafluoropropionic anhydride) | Hydroxyl (-OH), Amine (-NH2) | Creates less polar, more volatile esters. Introduces electron-capturing groups, enhancing detector response. weber.hugcms.cz |
| Alkylation | Dimethylformamide-dimethylacetal (for esterification) | Carboxylic Acids, Phenols | Replaces acidic hydrogens with an alkyl group to form stable esters or ethers, altering retention times in GC. weber.hugcms.cz |
| Ionization Enhancement | Dansyl chloride (Dns-Cl) | Phenols, Alcohols | Used in LC-MS to add a readily ionizable group (a "charge tag") to neutral molecules, significantly improving ESI-MS/MS sensitivity. ddtjournal.com |
The development of novel derivatization reagents aims to improve reaction efficiency, reduce byproducts, and enhance the analytical signal. For example, reagents like 4-(anthracen-9-yl)-2-fluoro-1-methylpyridin-1-ium iodide (FMP-10) have been developed to specifically modify hydroxyl or amine groups to improve ionization efficiency for mass spectrometry. mdpi.com Such reagents are critical for the sensitive and accurate quantification of minor cannabinoids and flavonoids like cannabiscitrin in complex biological matrices.
Biosynthesis and Metabolic Pathways
Elucidation of Precursor Molecules in Plant Biosynthesis
The biosynthesis of cannabiscitrin, a flavonoid found in Cannabis sativa, originates from the well-established phenylpropanoid pathway. This intricate metabolic route provides the fundamental building blocks for a vast array of plant secondary metabolites, including flavonoids. The initial precursor for this pathway is the aromatic amino acid phenylalanine .
The journey from phenylalanine to the core flavonoid structure involves a series of enzymatic conversions. First, phenylalanine is converted to cinnamic acid, which is then hydroxylated to form p-coumaric acid. This molecule is subsequently activated to p-coumaroyl-CoA .
In a pivotal condensation reaction, one molecule of p-coumaroyl-CoA combines with three molecules of malonyl-CoA , a product of primary metabolism. This reaction, catalyzed by chalcone (B49325) synthase, yields naringenin (B18129) chalcone. Subsequent isomerization leads to the formation of the flavanone (B1672756) naringenin, a central intermediate in flavonoid biosynthesis. acs.orgnih.gov From naringenin, further enzymatic modifications, including the formation of a flavone (B191248) backbone, precede the final glycosylation step that produces cannabiscitrin. acs.orgnih.gov
Therefore, the key precursor molecules in the biosynthesis of cannabiscitrin are:
Phenylalanine
Malonyl-CoA
p-Coumaroyl-CoA
Identification and Characterization of Biosynthetic Enzymes
The synthesis of cannabiscitrin from its precursors is orchestrated by a series of specific enzymes that catalyze each step of the metabolic pathway.
Glycosyltransferases Involved in Sugar Attachment
Cannabiscitrin is a flavonoid glycoside, meaning a sugar molecule is attached to its flavonoid core (aglycone). This glycosylation is carried out by a class of enzymes known as UDP-glycosyltransferases (UGTs) . These enzymes facilitate the transfer of a sugar moiety, typically from an activated sugar donor like UDP-glucose, to the flavonoid. researchgate.netresearchgate.net
Research on Cannabis sativa has identified a large family of UGT genes. researchgate.netnih.gov A genome-wide study identified 125 UGTs in C. sativa, which are categorized into 17 groups. researchgate.netnih.gov While the specific UGT responsible for the final glycosylation of the cannabiscitrin aglycone has not been definitively characterized, it is understood that these enzymes play a crucial role in the biosynthesis of various glycosylated secondary metabolites in the plant. researchgate.netnih.gov The attachment of the sugar enhances the water solubility and stability of the molecule. researchgate.net
Enzymes Catalyzing Flavonoid Aglycone Formation
The formation of the aglycone of cannabiscitrin, a flavone, involves several key enzymes. Following the synthesis of the flavanone naringenin, flavone synthase (FNS) is a critical enzyme that introduces a double bond in the C-ring of the flavanone to form a flavone, such as apigenin. acs.orgnih.gov Apigenin is one of the common flavone aglycones found in Cannabis sativa. acs.orgnih.govmdpi.com
The initial steps of the pathway leading to the flavonoid core are catalyzed by enzymes such as phenylalanine ammonia-lyase (PAL) , cinnamate 4-hydroxylase (C4H) , 4-coumaroyl: CoA ligase (4CL) , chalcone synthase (CHS) , and chalcone isomerase (CHI) . acs.orgnih.gov These enzymes work in concert to produce the foundational flavonoid structures upon which further modifications occur.
Regulation of Cannabiscitrin Biosynthesis in Planta
The production of flavonoids like cannabiscitrin in Cannabis sativa is a highly regulated process, influenced by both developmental and environmental cues. acs.orgnih.gov This regulation primarily occurs at the level of gene expression, where the transcription of biosynthetic genes is controlled by specific proteins.
The expression of flavonoid biosynthetic genes is known to be controlled by a complex of transcription factors, including the R2R3 MYB , basic helix-loop-helix (bHLH) , and WD40 protein families. frontiersin.org These transcription factors work together to activate or repress the genes encoding the enzymes of the flavonoid pathway. frontiersin.org
Environmental factors also play a significant role in modulating flavonoid biosynthesis. Abiotic stresses can influence the production of these compounds. acs.orgnih.gov For instance, the expression of genes involved in flavonoid biosynthesis, such as those for CYP450 (flavonoid 3'-monooxygenase) and FLS (flavonol synthase), can be upregulated in response to certain treatments. oup.com The accumulation of flavonoids can also vary between different parts of the plant and at different developmental stages. acs.orgnih.gov
Microbial and Cell Culture-Based Biotransformation Studies
To overcome the limitations of agricultural production, researchers are exploring microbial and plant cell culture systems for the synthesis of cannabinoids and other plant-derived compounds. nih.govmdpi.comresearchgate.net
Microbial biotransformation offers a promising avenue for producing cannabinoids and related flavonoids. plos.orgnih.govresearchgate.net Genetically engineered microorganisms, such as the yeast Saccharomyces cerevisiae or bacteria, can be programmed with the necessary plant genes to produce these complex molecules from simple sugars. plos.orgnih.gov While the complete microbial synthesis of cannabiscitrin has not yet been fully established, the production of cannabinoids in engineered microbes has been successfully demonstrated, indicating the potential for producing a wide range of related compounds. plos.orgresearchgate.net
Plant cell culture provides another alternative for the controlled production of plant secondary metabolites. nih.govmdpi.comayanabio.com By growing Cannabis sativa cells in a sterile, nutrient-rich liquid medium within bioreactors, it is possible to produce bioactive compounds in a consistent and scalable manner. nih.govmdpi.comayanabio.com The production can be further enhanced by treating the cell cultures with elicitors, which are compounds that stimulate the plant's defense responses and, consequently, the biosynthesis of secondary metabolites. mdpi.com For instance, studies have shown that culturing plant cells with cannabinoids can lead to their biotransformation into glycosylated derivatives. gly-it.com
Structure Activity Relationship Sar Studies
Correlating Structural Modifications with Ligand-Target Interactions
The interaction of cannabiscitrin with biological targets is dictated by its molecular architecture, which includes the flavonoid backbone of myricetin (B1677590) and a glucose moiety. Modifications to this structure can significantly alter its binding affinity and efficacy.
The myricetin core, with its characteristic A, B, and C rings, provides the foundational framework for interaction. The numerous hydroxyl (-OH) groups on the flavonoid skeleton are primary sites for hydrogen bonding with amino acid residues in target proteins, such as enzymes and receptors. The presence and position of these hydroxyl groups are critical for activity. For instance, the antioxidant capacity of flavonoids is heavily influenced by the number and location of hydroxyl groups. nih.govlu.se
The addition of a glucose molecule at the 3'-position of the B-ring, which forms cannabiscitrin, introduces a significant steric and polar element. This glycosidic linkage can modulate the molecule's interaction with targets in several ways:
Altered Binding Affinity: The bulky glucose unit can either enhance or hinder the binding to a target's active site, depending on the site's size and topology.
Modified Bioavailability: Glycosylation generally increases the water solubility of flavonoids, which can affect their absorption and distribution in biological systems. researchgate.net
Metabolic Stability: The glycosidic bond can protect the flavonoid from rapid metabolic degradation, thereby prolonging its biological effects.
Impact of Glycosidic Linkage Position on Molecular Recognition
The position of the glycosidic linkage is a key determinant of a flavonoid's biological activity. In cannabiscitrin, the glucose is attached at the 3'-position of the B-ring. This specific location influences how the molecule is recognized by and interacts with biological targets.
Glycosylation at different positions on the flavonoid scaffold can lead to varied biological outcomes. For example, studies on other flavonoids have shown that glycosylation at the 3-position of the C-ring can significantly decrease in vitro antioxidant activity compared to the aglycone. nih.gov While cannabiscitrin's glycosylation is on the B-ring, the principle remains that the location of the sugar moiety is crucial for molecular recognition and subsequent biological response.
The orientation of the glycosidic bond (alpha or beta) is also a critical factor in molecular recognition. In cannabiscitrin, the beta-D-glucopyranoside configuration dictates a specific spatial arrangement of the sugar relative to the myricetin backbone, which will be a determining factor in the stereoselectivity of its interactions with chiral biological macromolecules like proteins and nucleic acids.
Influence of Aromatic Substitution Patterns on Biological Efficacy in In Vitro Models
The substitution pattern on the aromatic rings of the flavonoid core is a major determinant of biological efficacy. Myricetin, the aglycone of cannabiscitrin, is characterized by hydroxyl groups at the 3, 5, 7, 3', 4', and 5' positions. This particular arrangement on the A and B rings is fundamental to its bioactivity.
In vitro studies on flavonoids have established several key principles regarding aromatic substitution:
Hydroxyl Groups on the B-Ring: The number and position of hydroxyl groups on the B-ring are critical for antioxidant and enzyme-inhibitory activities. Myricetin's three adjacent hydroxyl groups (a pyrogallol (B1678534) group) on the B-ring contribute significantly to its potent radical scavenging properties. mdpi.com
The 3-Hydroxyl Group: The hydroxyl group at the 3-position of the C-ring is also important for the antioxidant activity of many flavonols. nih.gov
Methylation and Acylation: Modifications such as O-methylation or acylation of the hydroxyl groups can alter the lipophilicity and electronic properties of the flavonoid, thereby influencing its biological activity. nih.gov
For cannabiscitrin, the presence of the glucose at the 3'-position means that one of the key hydroxyl groups of the B-ring is masked. This substitution can be expected to modulate its biological activities compared to its aglycone, myricetin.
A study on myricetin galloylglycosides demonstrated how different substitutions impact biological activity. The position of a galloyl group on the sugar moiety attached to myricetin significantly influenced DPPH radical scavenging and enzyme inhibitory activities.
Table 1: In Vitro Biological Activities of Myricetin Derivatives
| Compound | DPPH Scavenging IC50 (μM) | SSAO Inhibitory IC50 (μM) |
|---|---|---|
| Myricetin 3-O-(3”-O-galloyl)-α-rhamnopyranoside 7-methyl ether | 591 | 36.16 |
| Myricetin 3-O-(2”-O-galloyl)-α-rhamnopyranoside 7-methyl ether | 1522 | 93.20 |
| Myricetin 3-O-(2”-O-galloyl)-α-rhamnopyranoside | 3210 | 119.50 |
| Myricetin 3-O-(3”-O-galloyl)-α-rhamnopyranoside | 1389 | 88.20 |
| Myricetin 3-O-(2”, 3”-di-O-galloyl)-α-rhamnopyranoside | 867 | 39.35 |
Data sourced from a study on myricetin galloylglycosides from Acacia confusa leaves. tmu.edu.twresearchgate.net
Comparative SAR Analysis with Myricetin and Other Flavonoids
A comparative analysis of the structure-activity relationships of cannabiscitrin with its aglycone, myricetin, and other structurally related flavonoids like quercetin (B1663063) and kaempferol (B1673270), highlights the significance of specific structural features.
Cannabiscitrin vs. Myricetin: The primary structural difference is the presence of the 3'-O-glucoside in cannabiscitrin. Generally, glycosylation of flavonoids tends to decrease their in vitro antioxidant and free-radical scavenging activities compared to their corresponding aglycones. nih.gov This is because the sugar moiety can sterically hinder the approach of the flavonoid to the target and also masks a phenolic hydroxyl group that would otherwise be available for donation to a free radical. Therefore, it is predicted that myricetin would exhibit stronger antioxidant activity in vitro than cannabiscitrin.
Myricetin vs. Quercetin and Kaempferol: The antioxidant and biological activities of these flavonols are often correlated with the number of hydroxyl groups on the B-ring.
Myricetin: Possesses three hydroxyl groups on the B-ring.
Quercetin: Possesses two hydroxyl groups on the B-ring.
Kaempferol: Possesses one hydroxyl group on the B-ring.
Generally, the antioxidant capacity follows the order: myricetin > quercetin > kaempferol, which is attributed to the increasing number of hydroxyl groups available to scavenge free radicals. mdpi.com Myricetin and its glycosides often exhibit stronger pharmacological activities than other flavonols like quercetin and kaempferol due to the greater number of hydroxyl groups in their structure. nih.gov
Table 2: Structural Comparison of Common Flavonols
| Compound | Number of -OH groups on B-ring |
|---|---|
| Myricetin | 3 |
| Quercetin | 2 |
Mechanistic Investigations of Biological Activities in in Vitro and Pre Clinical Animal Models
Modulation of Cellular Oxidative Stress Pathways
Free Radical Scavenging Mechanisms
There is no available scientific data from in vitro or pre-clinical animal models that specifically investigates the free radical scavenging mechanisms of Cannabiscitrin.
Enzyme-Mediated Antioxidant Defense System Regulation
No research was identified that details how Cannabiscitrin may regulate enzyme-mediated antioxidant defense systems.
Immunological and Anti-inflammatory Pathway Interventions
Impact on Inflammasome Activation (e.g., NLRP3)
There are no specific studies on the impact of Cannabiscitrin on the activation of the NLRP3 inflammasome or other inflammasome complexes.
Modulation of Pro-inflammatory Mediators
Scientific literature detailing the modulation of pro-inflammatory mediators by Cannabiscitrin is not currently available.
Molecular Interactions with Receptor Systems (e.g., Cannabinoid Receptors, if mechanistically linked beyond general botanical source)
No studies were found that investigate the molecular interactions of Cannabiscitrin with cannabinoid receptors (CB1 and CB2) or any other receptor systems.
Effects on Cellular Differentiation and Proliferation Processes (e.g., Osteoblastogenesis)
Cannabiscitrin has been identified as a bioactive flavonoid with the potential to influence cellular differentiation, specifically in the context of bone formation. Research has demonstrated its role in promoting the differentiation of pre-osteoblast cells, which are the precursors to osteoblasts—the cells responsible for synthesizing bone matrix.
In a study investigating bioactive compounds from the flowers of Abelmoschus manihot L., cannabiscitrin was one of four flavonoids that were shown to induce the differentiation of murine pre-osteoblast MC3T3-E1 cells. nih.govnih.govfrontiersin.org This effect is significant in the context of bone health and diseases like multiple myeloma, where bone degradation is a common feature. The study indicated that by promoting osteoblastogenesis, cannabiscitrin, along with other active compounds, could help improve the bone marrow microenvironment. nih.govnih.gov The differentiation of these pre-osteoblast cells was observed at concentrations of 0.05 and 5 μM. frontiersin.orgnih.gov These findings suggest a potential mechanistic role for cannabiscitrin in modulating bone cell proliferation and differentiation, thereby contributing to bone regeneration processes. nih.govnih.gov
Table 1: Effect of Cannabiscitrin on Osteoblast Differentiation
| Cell Line | Compound | Concentration | Effect | Source |
|---|
Antimicrobial Mechanisms of Action in In Vitro Systems
The direct antimicrobial activity of cannabiscitrin appears to be limited based on available in vitro studies. In a screening of compounds from Hypericum afrum Lam. for antiprotozoal activity, cannabiscitrin was tested against Leishmania donovani (promastigotes, axenic amastigotes, and intracellular amastigotes) and Trypanosoma brucei. The compound was found to be inactive, with IC50 values greater than 10 µM for all tested forms of the parasites. mdpi.com
While some plant extracts containing cannabiscitrin, such as from Hibiscus cannabinus, have been reported to possess antibacterial properties, the specific contribution and mechanism of action of cannabiscitrin itself have not been elucidated. rjstonline.comproquest.comamazonaws.com One computational study suggested that cannabiscitrin exhibits a high binding affinity to a SARS-CoV-2 receptor, implying a potential for viral inhibition, though this has not been validated in in vitro experimental models. patsnap.com
Mechanistic Insights into Other Biological Modulations
Research into the specific molecular and cellular mechanisms of cannabiscitrin for various other biological activities is still in a nascent stage. While the compound is present in several medicinal plants, studies have often focused on the effects of the whole plant extract rather than isolating the activity of cannabiscitrin.
Anthelmintic Effects: Extracts from Hibiscus cannabinus, which contains cannabiscitrin, have shown anthelmintic activity. rjstonline.comproquest.combiosci.in However, the specific role and mechanism of cannabiscitrin in producing this effect have not been investigated.
Antiulcer Effects: Similarly, Hibiscus cannabinus is reported to have antiulcer properties. rjstonline.comproquest.comslideserve.com Cannabiscitrin is a known glycoside in the flowers of this plant, but its direct mechanistic contribution to the observed antiulcer activity remains to be determined. slideserve.com
Antidiabetic Effects: Several reviews mention that Hibiscus cannabinus possesses antidiabetic properties and contains cannabiscitrin. rjstonline.comproquest.comresearchgate.net A toxicity study of the plant's aqueous extract also noted hypoglycaemic effects in animal models. researchgate.net These findings suggest a potential role for its constituents, including cannabiscitrin, in glucose metabolism, but direct mechanistic studies on the isolated compound are needed.
Hypolipidemic Effects: A hydroalcoholic extract of Hibiscus cannabinus leaves was found to have a dose-dependent antihyperlipidemic effect in rats fed a high-fat diet, significantly decreasing serum total cholesterol, triglycerides, LDL-C, and VLDL-C. The authors suggest that the plant's phytochemicals, including cannabiscitrin, are likely responsible for this activity. Furthermore, a computational docking study identified cannabiscitrin from Solanum nigrum as having the lowest binding energy with pancreatic lipase, suggesting a potential mechanism for an anti-obesity and hypolipidemic effect by inhibiting fat digestion and absorption. oaji.net
Hepatoprotective Effects: Reviews of the pharmacological properties of Hibiscus cannabinus indicate that the plant has hepatoprotective effects and contains cannabiscitrin. rjstonline.comproquest.combiosci.in This suggests that cannabiscitrin may be a contributing component to the plant's liver-protective actions, although specific in vitro or molecular studies on the compound itself are not available.
Analytical Methodologies for Detection, Quantification, and Quality Control
Chromatographic Techniques for Complex Mixture Analysis
Chromatography is a fundamental tool for the separation of individual components from a mixture. For a compound like Cannabiscitrin, which is often found alongside other structurally similar flavonoids and cannabinoids, high-resolution chromatographic methods are essential.
High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detection
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like Cannabiscitrin. nih.gov When coupled with a Photodiode Array (PDA) detector, it provides both quantitative data and spectral information, aiding in compound identification. nih.govust.hkdemokritos.gr A PDA detector, also known as a Diode Array Detector (DAD), measures absorbance across a wide range of UV-Vis wavelengths simultaneously. shimadzu.comscioninstruments.com This is particularly advantageous as it allows for the determination of peak purity and can help differentiate between compounds with different UV absorbance spectra. demokritos.gr For instance, acidic cannabinoids exhibit different spectral profiles from neutral ones, a distinction a PDA detector can capture. shimadzu.com HPLC-PDA systems are widely used for the quality analysis of herbal medicines, where they can establish a "chromatographic fingerprint" to assess the consistency of botanical products. researchgate.net
Gas Chromatography (GC) with Mass Spectrometry (MS) (after appropriate derivatization)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.govmdpi.com However, for non-volatile compounds like many flavonoids, including Cannabiscitrin, a chemical modification step known as derivatization is required to increase their volatility. nih.govjfda-online.com This process converts the analyte into a form that is more amenable to the GC environment. jfda-online.com
Once derivatized, the sample is introduced into the GC system, where it is separated based on boiling point and interaction with the stationary phase. The separated components then enter a Mass Spectrometer (MS), which bombards them with electrons, causing them to fragment in a reproducible manner. nih.gov The resulting mass spectrum is a "fingerprint" that can be used to identify the compound. nih.gov GC-MS is a highly sensitive and reproducible method, and the creation of mass spectral libraries aids in the identification of unknown compounds. nih.gov
Derivatization is a critical step for the successful GC-MS analysis of non-volatile compounds. researchgate.net Common derivatization techniques include silylation, acylation, and alkylation, which can improve volatility, stability, and chromatographic properties. jfda-online.com For example, trimethylsilylation is a frequently used method in GC-MS-based metabolomics. mdpi.com
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
Ultra-Performance Liquid Chromatography (UPLC), also referred to as Ultra-High Performance Liquid Chromatography (UHPLC), represents a significant advancement in liquid chromatography. ijsrtjournal.comtci-thaijo.org It utilizes columns with smaller particle sizes (typically less than 2 µm), which allows for separations at higher pressures. ijsrtjournal.comnih.gov This results in faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC. ijsrtjournal.comnih.govmeasurlabs.com
When coupled with a mass spectrometer, UPLC-MS becomes a highly powerful tool for the analysis of complex mixtures. ijsrtjournal.comnih.govojp.gov The high separation efficiency of UPLC combined with the sensitive and selective detection of MS allows for the accurate identification and quantification of compounds, even at trace levels. ijsrtjournal.commdpi.com UPLC-MS/MS, or tandem mass spectrometry, adds another layer of specificity by fragmenting selected ions from the first mass spectrometer, providing more detailed structural information. measurlabs.com This technique is particularly useful for analyzing complex biological samples and has been applied to the analysis of various compounds, including cannabinoids and proteins. nih.govojp.gov
Spectrometric Detection and Quantification Methods
Spectrometric methods are integral to the detection and quantification of Cannabiscitrin. As mentioned, Photodiode Array (PDA) detection is commonly used with HPLC. shimadzu.com The PDA detector captures the entire UV-Vis spectrum of the eluting compounds, which can be used for identification by comparing it to the spectrum of a known standard. shimadzu.comscioninstruments.com The absorbance at a specific wavelength is proportional to the concentration of the compound, allowing for quantification.
Mass Spectrometry (MS) is another critical spectrometric technique. nih.gov It provides information about the mass-to-charge ratio of a compound and its fragments, which is highly specific and allows for confident identification. nih.gov The combination of chromatographic separation with MS detection (LC-MS or GC-MS) is a powerful approach for analyzing complex mixtures. nih.govnih.gov
Sample Preparation and Derivatization Protocols for Enhanced Detection
Effective sample preparation is crucial for accurate and reliable analytical results. The goal is to extract the analyte of interest, in this case, Cannabiscitrin, from the sample matrix and remove interfering substances. mdpi.com Common sample preparation techniques for botanical materials include extraction with suitable solvents. mdpi.com For GC-MS analysis, derivatization is a key part of the sample preparation protocol to make non-volatile compounds like Cannabiscitrin suitable for analysis. jfda-online.com
Example Derivatization Protocol for GC-MS Analysis:
A general derivatization protocol for GC-MS analysis of non-volatile compounds often involves the following steps:
Drying: The sample extract is first dried completely to remove any water, which can interfere with the derivatization reaction. protocols.io
Oximation: A methoxyamine solution is added to the dried sample to convert carbonyl groups to oximes. This step prevents the formation of multiple derivatives from a single compound. shimadzu.comwishartlab.com
Silylation: A silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is then added. This reagent replaces active hydrogens on polar functional groups (like hydroxyl and carboxyl groups) with a trimethylsilyl (B98337) (TMS) group, increasing the volatility of the compound. shimadzu.comnih.gov
It is important to note that the specific conditions of the derivatization reaction (e.g., temperature, time, and reagents) need to be optimized for the specific analyte and sample matrix. jfda-online.comshimadzu.com
Development of Chromatographic Fingerprinting for Botanical Quality Assessment
Chromatographic fingerprinting is a powerful approach for the quality control of botanical products. mdpi.comnih.gov Instead of focusing on a single active compound, this method considers the entire chromatographic profile of a sample. researchgate.netmdpi.com This "fingerprint" is a unique chemical signature of the botanical material. mdpi.com
By comparing the chromatographic fingerprint of a sample to that of a standard or reference material, one can assess its authenticity, consistency, and quality. researchgate.netnih.gov This is particularly important for complex herbal medicines where the therapeutic effect may be due to the synergistic action of multiple compounds. nih.gov Both HPLC and GC can be used to generate chromatographic fingerprints. mdpi.comnih.gov Advanced data analysis techniques, such as pattern recognition, are often employed to compare the fingerprints and identify any discrepancies. nih.gov This approach has been successfully used for the quality assessment of various herbal products. mdpi.comnih.gov
Standardization of Analytical Reference Materials
The accuracy and reliability of any analytical methodology for the detection and quantification of chemical compounds are fundamentally dependent on the quality and availability of analytical reference materials. For a flavonoid glycoside like Cannabiscitrin, ensuring the consistency and validity of research findings across different laboratories and studies necessitates the use of standardized reference materials.
The establishment of a Certified Reference Material (CRM) for Cannabiscitrin is a critical step for quality control in industries where its quantification is important, such as in the analysis of cannabis, Abelmoschus manihot, or Astragali Complanati Semen where it has been identified as a potential quality marker (Q-marker). nih.govoup.comnih.gov CRMs are materials that are sufficiently homogeneous and stable with respect to one or more specified properties, which have been established to be fit for their intended use in a measurement process. caymanchem.com
The production of CRMs is a meticulous process governed by international standards, primarily ISO 17034 ("General requirements for the competence of reference material producers"). caymanchem.comnist.gov This standard ensures that Reference Material Producers (RMPs) manage the entire lifecycle of the CRM, from material selection and processing to characterization, assignment of property values, and estimation of uncertainty. caymanchem.com The analytical testing for the characterization of these materials must be performed in laboratories that meet the requirements of ISO/IEC 17025 ("General requirements for the competence of testing and calibration laboratories"). caymanchem.comnist.gov
A CRM for Cannabiscitrin would be accompanied by a certificate that provides the certified value of its concentration or purity, its associated measurement uncertainty, and a statement of metrological traceability to the International System of Units (SI). caymanchem.comgeoanalyst.org This traceability ensures that measurement results are comparable over time and across different locations.
In practice, laboratories would use a Cannabiscitrin CRM for several key purposes:
Method Validation: To confirm that an analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), is accurate, precise, and fit for the purpose of quantifying Cannabiscitrin. nist.gov
Instrument Calibration: To calibrate analytical instruments, ensuring that the instrumental response can be accurately converted into a concentration value. nist.gov
Quality Control: As a daily check to ensure that the analytical system is performing within established parameters, providing confidence in the results of routine sample analysis. sigmaaldrich.com
The development of analytical methods for complex matrices like plant extracts often relies on techniques such as HPLC combined with ultraviolet (UV) or mass spectrometry (MS) detectors, and gas chromatography (GC). nih.govnih.gov For non-volatile, thermally labile compounds like flavonoid glycosides, HPLC-based methods are generally preferred. nih.govnih.gov The availability of a Cannabiscitrin CRM is essential for the validation and routine use of these methods in quality control settings. nih.govisolocity.com While many CRMs for major cannabinoids are available, the lack of commercially available CRMs for less abundant compounds remains a challenge for comprehensive cannabis quality control. sigmaaldrich.comunodc.org
Table 1: Analytical Methods Used in the Detection and Analysis of Cannabiscitrin
| Analytical Technique | Associated Detection Method | Application/Matrix | Reference |
| High-Performance Liquid Chromatography (HPLC) | Photodiode Array (PDA) | Chromatographic fingerprint analysis of Abelmoschus manihot flowers. | naturalproducts.netresearchgate.net |
| HPLC | Not specified | Identification of major bioactive components in Abelmoschus manihot L. flower. | frontiersin.org |
| Ultra-Performance Liquid Chromatography (UPLC) | Tandem Mass Spectrometry (MS/MS) | Simultaneous determination of flavonoids in different parts of A. manihot. | nih.gov |
| UPLC | Mass Spectrometry/Mass Spectrometry (MS/MS) | Identification of common peaks and potential Q-markers in Astragali Complanati Semen. | oup.comnih.gov |
| UPLC | Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) | Identification of compounds in Hibiscus manihot L. extracts. | mdpi.com |
| Methylation & Alkali Fission | Not applicable | Structural elucidation of Cannabiscitrin from Hibiscus cannabinus. | researchgate.netias.ac.in |
Future Research Trajectories and Methodological Advancements
Exploration of Unidentified Biosynthetic Pathways and Genetic Engineering for Enhanced Production
The biosynthetic pathway for many minor cannabinoids, including potentially Cannabiscitrin, is not yet fully elucidated. researchgate.net While the general flavonoid pathway is understood, the specific enzymes and regulatory networks leading to Cannabiscitrin are areas of active investigation. It is known that flavonoids in plants are typically synthesized through the shikimate and acetate-malonate pathways and exist as glycosides. naturalproducts.netsemanticscholar.org The biosynthesis of cannabinoids involves the convergence of the polyketide and isoprenoid pathways to produce precursor molecules like cannabigerolic acid (CBGA). mdpi.com However, for many minor cannabinoids, their formation may be a result of chemical conversions within the plant's trichomes, influenced by factors like light and temperature. researchgate.net
Genetic engineering presents a promising avenue for increasing the production of desirable cannabinoids. floraflex.com Techniques like CRISPR have been successfully used to modify metabolic pathways in other organisms and could be applied to Cannabis to enhance the production of specific compounds. mdpi.com By identifying and engineering the genes responsible for Cannabiscitrin synthesis, it may be possible to create plant varieties or microbial systems that produce this compound in higher quantities. floraflex.comdutch-passion.com For instance, the overexpression of key enzymes or the silencing of competing pathways could channel metabolic flux towards Cannabiscitrin production. mdpi.com The successful biosynthesis of major cannabinoids like THCA and CBDA in yeast demonstrates the potential of heterologous systems for producing rare cannabinoids. nih.gov
Advanced Mechanistic Studies Utilizing "Omics" Technologies (e.g., Proteomics, Metabolomics, Transcriptomics)
To gain a deeper understanding of Cannabiscitrin's role and regulation, researchers are turning to "omics" technologies. These approaches provide a global view of the molecular landscape within an organism.
Proteomics: This involves the large-scale study of proteins. In the context of Cannabiscitrin, proteomics can help identify the enzymes involved in its biosynthesis and the proteins it interacts with to exert its biological effects. biocrick.com For example, tandem mass tag-based shotgun proteomics has been used to identify thousands of proteins in related studies. biocrick.com
Metabolomics: This is the systematic identification and quantification of the complete set of small-molecule metabolites in a biological sample. Metabolomics can be used to map the biosynthetic pathway of Cannabiscitrin and to understand how its production is regulated in response to different conditions. chemfaces.commdpi.com
Transcriptomics: This involves analyzing the complete set of RNA transcripts in a cell. Transcriptome analysis can reveal which genes are expressed during Cannabiscitrin production, providing clues about the biosynthetic pathway and its regulation. researchgate.netchemfaces.com Studies on Cannabis trichomes have already identified highly expressed genes co-expressed with cannabinoid synthases. researchgate.net
Integrated omics approaches, combining data from genomics, transcriptomics, proteomics, and metabolomics, will be particularly powerful in unraveling the complex biology of Cannabiscitrin. chemfaces.com
Development of Novel High-Throughput Screening Platforms for Molecular Interactions
To accelerate the discovery of Cannabiscitrin's biological targets and potential therapeutic applications, novel high-throughput screening (HTS) platforms are essential. bmglabtech.com These platforms allow for the rapid testing of thousands of compounds for their interaction with specific proteins or cellular pathways.
Current HTS methods applicable to cannabinoid research include:
Luminescence- and Fluorescence-Based Assays: These assays use light-based readouts to measure molecular interactions and are well-suited for miniaturization in 384-well plates. researchgate.net
Yeast-Based Biosensors: Engineered yeast strains can be used to screen for ligands that activate specific receptors, offering a ready platform for evaluating the activity of cannabinoids. researchgate.net
Cellular Surface Plasmon Resonance Imaging (cSPRi): This technique can monitor the binding of molecules to cell surface receptors in real-time. researchgate.net
AlphaScreen SureFire Assay: This technology allows for the detection of specific protein modifications in a multi-well plate format, enabling high-throughput screening of compounds that affect cell signaling. mdpi.com
The development of more sophisticated HTS assays will be crucial for efficiently exploring the vast chemical space of cannabinoids and their derivatives to identify molecules with desired biological activities. bmglabtech.com
Computational Chemistry and Molecular Modeling Applications in SAR and Drug Design
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design of new therapeutic agents. These methods are being applied to study Cannabiscitrin and guide the development of novel compounds.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.gov Studies have used molecular docking to investigate the binding of Cannabiscitrin to potential targets like the heme-regulated inhibitor (HRI), a protein implicated in sickle cell disease. nih.govtandfonline.com These studies have shown that Cannabiscitrin can fit snugly into the binding pocket of HRI, forming hydrogen bonds with key amino acid residues. nih.gov
Structure-Activity Relationship (SAR) Studies: SAR studies aim to understand how the chemical structure of a compound relates to its biological activity. By systematically modifying the structure of Cannabiscitrin and evaluating the activity of the resulting analogs, researchers can identify the key chemical features required for its effects. Computational methods can help predict the properties of these analogs before they are synthesized.
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. etflin.com Pharmacophore models can be used to virtually screen large compound libraries to find new molecules with similar activity to Cannabiscitrin.
These computational approaches, combined with experimental validation, will accelerate the identification of lead compounds for drug development based on the Cannabiscitrin scaffold. tandfonline.com
Discovery and Characterization of Novel Cannabiscitrin-Producing Organisms
While Cannabis sativa is the most well-known source of Cannabiscitrin, the compound has also been identified in other plant species, including Abelmoschus manihot (Aibika), Ribes rubrum (red currant), and Camellia sinensis (tea plant). nih.govfrontiersin.orgnih.govplantaedb.com The discovery of Cannabiscitrin in diverse plant families suggests that the biosynthetic machinery for this compound may be more widespread than previously thought.
Future research will likely focus on:
Screening of Plant and Microbial Diversity: Systematic screening of a wider range of plants, fungi, and bacteria could lead to the discovery of new organisms that produce Cannabiscitrin, potentially in higher yields or with unique structural variations.
Genomic and Transcriptomic Analysis: Once a new producing organism is identified, its genome and transcriptome can be analyzed to identify the genes responsible for Cannabiscitrin biosynthesis. biorxiv.org This information can then be used for genetic engineering efforts to enhance production. The identification of cannabinoid-like compounds in organisms like the liverwort Radula marginata highlights the potential for finding novel biosynthetic pathways outside of the Cannabis genus. biorxiv.org
Sustainable Production Methods and Bioengineering Strategies
As interest in Cannabiscitrin and other minor cannabinoids grows, so does the need for sustainable and cost-effective production methods. thelovepost.global Traditional agricultural cultivation of Cannabis can be resource-intensive, requiring significant amounts of water, electricity, and land. thelovepost.global
Bioengineering offers a promising alternative for the sustainable production of Cannabiscitrin:
Microbial Fermentation: Genetically engineered microbes, such as yeast (Saccharomyces cerevisiae) and bacteria (Escherichia coli), can be programmed to produce cannabinoids from simple sugars. nih.govthelovepost.global This method offers several advantages, including faster production cycles, greater control over the final product, and a smaller environmental footprint compared to agriculture. thelovepost.global
Plant Cell Cultures: Cultivating plant cells in bioreactors is another potential route for producing specific cannabinoids without the need for whole-plant cultivation.
Metabolic Engineering: By optimizing the metabolic pathways in these engineered organisms, it is possible to increase the yield and purity of the desired compound. mdpi.com This can involve introducing genes from the Cannabis plant, as well as engineering the host's native metabolism to provide the necessary precursor molecules. nih.gov
These bioengineering strategies hold the key to unlocking a sustainable and scalable supply of Cannabiscitrin, paving the way for further research and potential commercialization.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for the structural characterization of cannabiscitrin, and how can researchers ensure reproducibility?
- Methodological Answer :
- Use a combination of spectroscopic techniques: 1H/13C NMR for proton and carbon environments, UV-Vis spectroscopy for flavonoid-specific absorbance patterns, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .
- Compare spectral data with published literature (e.g., Jurnal Sains dan Edukasi Sains, 2023, which identified cannabiscitrin via mass fragmentation libraries) and validate purity via HPLC-DAD (≥95% purity threshold) .
- Document experimental parameters (e.g., solvent systems, column types) in the main manuscript, with raw spectral data in supplementary materials to ensure reproducibility .
Q. How should researchers design experiments to isolate cannabiscitrin from plant matrices while minimizing co-extraction of interfering compounds?
- Methodological Answer :
- Optimize extraction using sequential solvent partitioning (e.g., hexane for lipids, ethyl acetate for flavonoids) followed by column chromatography (silica gel or Sephadex LH-20) .
- Monitor co-eluting compounds via TLC with multiple detection methods (e.g., vanillin-H2SO4 spray for flavonoids). Include negative controls (solvent-only extractions) to identify matrix-derived artifacts .
- Validate isolation efficiency using LC-MS/MS to quantify cannabiscitrin yield and confirm absence of structural analogs (e.g., kaempferol glycosides) .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported pharmacological activities of cannabiscitrin across in vitro and in vivo studies?
- Methodological Answer :
- Conduct dose-response analyses to identify non-linear effects (e.g., hormesis) and compare results using standardized units (e.g., µM vs. mg/kg) .
- Evaluate bioavailability via pharmacokinetic studies (e.g., plasma concentration-time curves) to clarify discrepancies between in vitro potency and in vivo efficacy .
- Perform systematic reviews of existing data, highlighting variables like cell line specificity (e.g., cancer vs. normal cells) or animal model limitations (e.g., metabolic differences) .
Q. How can researchers optimize synthetic routes for cannabiscitrin analogs to study structure-activity relationships (SAR)?
- Methodological Answer :
- Use computational modeling (e.g., DFT for glycosylation energy barriers) to predict stable intermediates and guide regioselective modifications .
- Apply green chemistry principles (e.g., microwave-assisted synthesis) to reduce reaction times and improve yields of rare analogs .
- Validate synthetic products via 2D NMR (e.g., HSQC, HMBC) to confirm glycosidic linkages and assess purity via elemental analysis (deviation ≤0.4%) .
Q. What experimental designs are critical for validating cannabiscitrin’s mechanism of action in complex biological systems?
- Methodological Answer :
- Employ multi-omics approaches : Transcriptomics (RNA-seq) to identify target pathways and metabolomics (LC-HRMS) to map metabolite changes .
- Include isogenic cell lines (e.g., CRISPR-edited variants) to isolate specific molecular interactions (e.g., kinase inhibition) .
- Use blinded, randomized protocols in animal studies to reduce bias, with pre-registered statistical analysis plans (e.g., ANCOVA for covariate adjustment) .
Data Analysis and Interpretation
Q. How should researchers address variability in antioxidant assay results for cannabiscitrin across different laboratories?
- Methodological Answer :
- Standardize protocols using reference antioxidants (e.g., Trolox for DPPH assays) and report IC50 values with 95% confidence intervals .
- Perform inter-laboratory validation via round-robin testing, sharing detailed SOPs and raw data in supplementary materials .
- Use meta-analysis to quantify heterogeneity (e.g., I² statistic) and identify confounding factors (e.g., solvent polarity effects on radical scavenging) .
Q. What statistical frameworks are appropriate for analyzing dose-dependent cytotoxic effects of cannabiscitrin derivatives?
- Methodological Answer :
- Apply non-linear regression models (e.g., Hill equation) to calculate EC50/IC50 and assess cooperativity (Hill coefficient >1 indicates positive cooperativity) .
- Use ANOVA with post-hoc corrections (e.g., Tukey’s HSD) for multi-group comparisons, ensuring sample sizes are justified via power analysis (α=0.05, β=0.2) .
- Report effect sizes (e.g., Cohen’s d) to contextualize biological significance beyond p-values .
Ethical and Reproducibility Considerations
Q. How can researchers ensure ethical sourcing and documentation of plant materials used in cannabiscitrin studies?
- Methodological Answer :
- Follow Nagoya Protocol guidelines for access and benefit-sharing, obtaining permits for plant collection and documenting voucher specimens in herbarium repositories .
- Disclose geographic origins and cultivation conditions (e.g., soil pH, harvest season) in supplementary materials to account for phytochemical variability .
Q. What steps are essential for replicating cannabiscitrin bioactivity studies in independent labs?
- Methodological Answer :
- Provide detailed spectral datasets (e.g., NMR peak lists, MS/MS fragmentation patterns) in open-access repositories .
- Include positive/negative controls in all assays (e.g., quercetin for antioxidant studies, cisplatin for cytotoxicity) and specify equipment calibration protocols .
- Publish raw data and analysis scripts (e.g., R/Python) under FAIR principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
